3,4-Diamino-6-ethyl-1,2,4-triazin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Diamino-6-ethyl-1,2,4-triazin-5(4H)-one is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This compound, in particular, is of interest due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diamino-6-ethyl-1,2,4-triazin-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method might include the reaction of ethylamine with cyanuric chloride, followed by subsequent amination steps to introduce the amino groups.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-Diamino-6-ethyl-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: Reduction of the triazine ring can lead to the formation of different reduced triazine derivatives.
Substitution: The amino groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or nitric acid.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro-triazines, while substitution could introduce various functional groups like alkyl or aryl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its biological activities.
Industry: Applications in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3,4-Diamino-6-ethyl-1,2,4-triazin-5(4H)-one would depend on its specific application. In biological systems, it might interact with enzymes or receptors, disrupting normal cellular processes. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
3,4-Diamino-1,2,4-triazine: Lacks the ethyl group, which might affect its reactivity and biological activity.
6-Ethyl-1,2,4-triazine: Lacks the amino groups, which are crucial for certain chemical reactions and biological interactions.
Uniqueness
3,4-Diamino-6-ethyl-1,2,4-triazin-5(4H)-one is unique due to the presence of both amino groups and the ethyl group, which can influence its chemical reactivity and potential biological activities. This combination of functional groups might make it more versatile in various applications compared to its analogs.
Properties
CAS No. |
763908-37-8 |
---|---|
Molecular Formula |
C5H9N5O |
Molecular Weight |
155.16 g/mol |
IUPAC Name |
3,4-diamino-6-ethyl-1,2,4-triazin-5-one |
InChI |
InChI=1S/C5H9N5O/c1-2-3-4(11)10(7)5(6)9-8-3/h2,7H2,1H3,(H2,6,9) |
InChI Key |
NZUQFUDOBZRUNR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(N(C1=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.